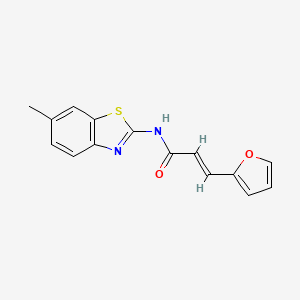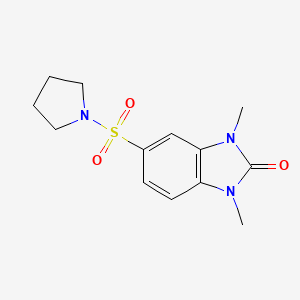
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide, also known as FMBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods that ensure its purity and effectiveness.
科学研究应用
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been used as a fluorescent probe for the detection of heavy metals in water. In environmental science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been used as a biosensor for the detection of pollutants in water and soil.
作用机制
The mechanism of action of 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide varies depending on its application. In medicinal chemistry, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the replication of viruses and bacteria by disrupting their DNA synthesis. In material science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide works by binding to heavy metals and emitting fluorescence, allowing for their detection. In environmental science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide works by binding to pollutants and emitting fluorescence, allowing for their detection.
Biochemical and Physiological Effects
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. It has also been shown to inhibit the replication of viruses and bacteria, leading to their death. In material science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to bind to heavy metals and emit fluorescence, allowing for their detection. In environmental science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to bind to pollutants and emit fluorescence, allowing for their detection.
实验室实验的优点和局限性
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a highly pure and effective compound that can be synthesized using specific methods. It has been extensively studied for its potential applications in various fields, making it a suitable candidate for scientific research. However, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide also has some limitations. It can be expensive to synthesize, making it difficult to use in large-scale experiments. It also has limited solubility in water, which can make it difficult to work with in some applications.
未来方向
There are several future directions for the study of 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide. In medicinal chemistry, further research is needed to determine its potential use in the treatment of neurodegenerative disorders. In material science, further research is needed to improve its sensitivity and selectivity for the detection of heavy metals. In environmental science, further research is needed to develop 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide-based biosensors for the detection of pollutants in air and water.
Conclusion
In conclusion, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide is a highly pure and effective compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using specific methods that ensure its purity and effectiveness. 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. It has been shown to have various biochemical and physiological effects, depending on its application. 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide, which could lead to further advancements in its potential applications.
合成方法
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide is synthesized using a two-step process that involves the condensation of 2-aminothiophenol with 2-acetylfuran, followed by the reaction of the resulting intermediate with 3-bromoacrylamide. The product of this reaction is then purified using recrystallization to obtain pure 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide. This synthesis method ensures the purity and effectiveness of the compound, making it suitable for scientific research applications.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-6-12-13(9-10)20-15(16-12)17-14(18)7-5-11-3-2-8-19-11/h2-9H,1H3,(H,16,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIRYGFHEJVSRG-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)


![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)


![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)

